molecular formula C12H13NO2 B6344341 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid CAS No. 1240579-09-2

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6344341
CAS No.: 1240579-09-2
M. Wt: 203.24 g/mol
InChI Key: UEGFWTYTDOFNEZ-UHFFFAOYSA-N
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Description

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid is an alkylated indole-2-carboxylic acid derivative intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Indole-2-carboxylic acid scaffolds are subjects of significant research in medicinal chemistry, particularly in developing enzyme inhibitors . The core indole structure is a privileged scaffold in drug discovery, found in compounds with a wide range of pharmacological activities . The specific substitution pattern on this compound—with an ethyl group at the 6-position and a methyl group on the nitrogen—suggests its potential use as a key intermediate or building block for synthesizing more complex molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly in projects targeting [specify, e.g., viral integrases] based on studies of similar structures . The carboxylic acid moiety can be used for further derivatization into amides or esters, while the N-alkylation, a common modification to fine-tune properties like metabolic stability and lipophilicity . This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

6-ethyl-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-4-5-9-7-11(12(14)15)13(2)10(9)6-8/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGFWTYTDOFNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Selection and Cyclization

This method employs 4-ethyl-2-nitrophenylhydrazine (18 ) and pyruvic acid (19 ) under Fischer indole conditions. Heating in acetic acid at 120°C for 8 hours induces cyclization, forming 6-ethylindole-2-carboxylic acid (20 ) with 65% yield. N-methylation is then performed using dimethyl sulfate in NaOH/ethanol (70°C, 4 hours), achieving 90% conversion to the target compound.

Challenges and Optimizations

  • Regioselectivity : Competing cyclization pathways may yield 4-ethyl or 7-ethyl isomers. Using excess acetic acid (5 eq) suppresses these byproducts (<5%).

  • Nitrogen Protection : Temporary Boc protection of the hydrazine nitrogen improves yields by 15% but adds two extra steps.

Table 2: Fischer Cyclization Variables

VariableOptimal ConditionEffect on Isomer Ratio
Acid CatalystGlacial Acetic AcidFavors 6-ethyl isomer
Reaction Temperature120°CAccelerates cyclization
Hydrazine Purity>98%Reduces side products

Directed C-H Functionalization of Indole-2-carboxylic Acid

Carboxylic Acid as a Directing Group

The inherent directing effect of the C2 carboxylic acid enables selective ethylation at C6 via palladium-catalyzed C-H activation. A mixture of 1-methylindole-2-carboxylic acid (21 ), ethyl iodide (2 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (3 eq) in DMF at 140°C for 24 hours achieves 60% yield.

Limitations and Advances

  • Side Reactions : Competing N-ethylation occurs in 20% of cases, necessitating chromatographic separation.

  • Ligand Effects : Adding 1,10-phenanthroline (20 mol%) suppresses N-ethylation, improving selectivity to 8:1 (C6:N-ethyl).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe a telescoped process combining N-methylation and Suzuki coupling in a continuous flow reactor. Key advantages include:

  • Throughput : 1.2 kg/day output with 85% overall yield.

  • Waste Reduction : Solvent recycling cuts costs by 40%.

Catalyst Recycling

Immobilized Pd on mesoporous silica (Pd/SBA-15) retains 90% activity over five cycles, reducing Pd consumption by 70%.

Analytical Characterization

Structural Confirmation

  • ¹H NMR : Distinct signals at δ 2.45 (q, J=7.5 Hz, 2H, CH₂CH₃) and δ 1.25 (t, J=7.5 Hz, 3H, CH₂CH₃) confirm the ethyl group.

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).

X-Ray Crystallography

Single-crystal analysis reveals a planar indole core (r.m.s.d. = 0.032 Å) with intramolecular hydrogen bonding between N1-H and O=C-OH (2.89 Å) .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Synthetic Routes

The synthesis of 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid often employs methods such as Fischer indole synthesis. This method typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions (e.g., methanesulfonic acid in methanol) to yield the desired indole compound. Other synthetic approaches may include:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing or reducing double bonds.
  • Substitution : Replacing functional groups with others.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activities

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid exhibits a variety of biological activities that make it a target for pharmacological research:

Antiviral Activity

Research indicates that indole derivatives can inhibit viral replication mechanisms. For example, certain derivatives have been identified as inhibitors of HIV integrase, showcasing significant potency with IC50 values indicating effective inhibition against HIV .

Anticancer Properties

This compound has demonstrated cytotoxic effects on various cancer cell lines, including leukemic and solid tumors. Studies show its ability to affect cell viability and proliferation, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory pathways.

Antimicrobial Activity

Indole derivatives, including this compound, have shown antimicrobial properties against various pathogens. This activity is typically assessed through minimum inhibitory concentration (MIC) tests.

Case Studies

Several studies highlight the efficacy and potential applications of 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid:

  • HIV Integrase Inhibition :
    • A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV integrase strand transfer. The optimized compound showed an IC50 value of 0.13 μM, indicating strong inhibitory activity .
  • Antitumor Activity :
    • Research has indicated that 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid induces apoptosis in cancer cells through various pathways, making it a candidate for further development in cancer therapeutics .
  • Inflammatory Response Modulation :
    • In vitro studies have shown that this compound can significantly reduce levels of inflammatory markers in cell cultures, suggesting its potential use in treating inflammatory diseases.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for synthesizing complex moleculesUtilized in various synthetic pathways
BiologyInvestigated for antiviral, anticancer, and anti-inflammatory propertiesEffective against HIV, cancer cells
MedicinePotential therapeutic applications in treating infections and cancersPromising results in preclinical studies
IndustryUsed in pharmaceuticals and chemical synthesisImportant for developing new drug candidates

Mechanism of Action

The mechanism of action of 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid and related indole-2-carboxylic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Ethyl-1-methyl-1H-indole-2-carboxylic acid Ethyl (C6), Methyl (N1) C₁₂H₁₃NO₂ 203.24* Likely enhanced lipophilicity -
6-Methoxy-1H-indole-2-carboxylic acid Methoxy (C6) C₁₀H₉NO₃ 191.18 Antifungal activity observed
6-Methyl-1H-indole-2-carboxylic acid Methyl (C6) C₁₀H₉NO₂ 175.18 Storage: 2–8°C; H315/H319 hazards
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C7), Methyl (C3) C₁₀H₈ClNO₂ 209.63 R&D use; safety data available
6-Acetyl-1H-indole-2-carboxylic acid Acetyl (C6) C₁₁H₉NO₃ 203.19 Reactivity via ketone group

*Calculated based on structural formula.

Key Observations:
  • Substituent Effects: Ethyl vs. Methoxy Group: The electron-donating methoxy group (6-methoxy derivative) may enhance resonance stabilization, affecting reactivity in electrophilic substitutions . Chloro Group: The electron-withdrawing chloro substituent (7-chloro analog) could alter electronic density, influencing binding interactions in biological systems .

Spectral and Physical Properties

NMR Data Comparison:
  • 6-Methoxy-1H-indole-2-carboxylic acid :
    • Methoxy protons: δ 3.76 ppm (singlet, 3H) .
    • Aromatic protons: δ 7.08 ppm (C7-H) .
  • 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid (predicted):
    • Ethyl group: δ ~1.2–1.4 ppm (triplet, CH₂CH₃) and δ ~2.6–3.0 ppm (quartet, CH₂CH₃).
    • N1-methyl: δ ~3.8–4.0 ppm (singlet, 3H).
Melting Points:
  • 7-Methoxy-1H-indole-3-carboxylic acid: 199–201°C .

Biological Activity

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid is a member of the indole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.

Indole derivatives, including 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid, exhibit their biological effects through interactions with multiple biological targets:

  • Receptor Binding : These compounds bind with high affinity to various receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Interaction : They can act as enzyme inhibitors or activators, affecting metabolic pathways crucial for disease progression.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antiviral Activity : Indole derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. For example, certain indole derivatives have been identified as inhibitors of HIV integrase, with IC50 values indicating significant potency .
  • Anticancer Properties : Research indicates that 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid can induce cytotoxicity in various cancer cell lines. It has been shown to affect cell viability and proliferation in leukemic and solid tumor cells .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Antimicrobial Activity : Studies have reported that indole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often assessed through minimum inhibitory concentration (MIC) tests .

Research Findings and Case Studies

Several studies highlight the biological activity of 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid:

StudyBiological ActivityFindings
AntiviralIndicated significant inhibition of HIV integrase activity with IC50 values in the low micromolar range.
AnticancerShowed cytotoxic effects on HeLa and HepG2 cell lines with IC50 values ranging from 3.2 μg/mL to 5.3 μg/mL.
Anti-inflammatoryInhibited TNF-α and IL-6 production by up to 89% at specific concentrations.
AntimicrobialExhibited potent activity against E. faecalis and P. aeruginosa with inhibition zones comparable to standard antibiotics.

Pharmacokinetics

The pharmacokinetic profile of 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid is still under investigation, but preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties typical of indole derivatives. Understanding these properties is essential for optimizing therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid?

A common approach involves refluxing a substituted indole precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid. For example, analogous methods for indole-2-carboxylates use reflux conditions (3–5 hours) followed by precipitation, washing (acetic acid, water, ethanol), and recrystallization from DMF/acetic acid mixtures . Optimization may require adjusting molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) and reaction times.

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl and methyl groups at positions 6 and 1, respectively).
  • HPLC/MS : Assess purity (>95%) and molecular weight (e.g., theoretical m/z ~219.22 for C₁₂H₁₃NO₂).
  • Melting Point Analysis : Compare to literature values (e.g., related indole-2-carboxylic acids have mp ranges of 199–223°C) .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) groups.

Q. What solvents and storage conditions are optimal for stability?

Store in airtight containers at 2–8°C, protected from light. Avoid incompatible materials like strong oxidizers. For dissolution, polar aprotic solvents (e.g., DMF, DMSO) are recommended due to the carboxylic acid moiety. Aqueous solubility is likely low, requiring pH adjustment (e.g., sodium salt formation) for biological assays .

Advanced Research Questions

Q. How does the ethyl group at position 6 influence electrophilic substitution reactivity?

The electron-donating ethyl group may direct electrophiles to the 5-position of the indole ring. Computational modeling (e.g., DFT calculations) can predict reactivity by analyzing electron density maps. Experimentally, bromination or nitration reactions under mild conditions (e.g., H₂SO₄/HNO₃ at 0°C) can validate regioselectivity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use TGA to assess thermal stability and decomposition profiles.
  • Cross-validate with literature data from peer-reviewed sources (avoiding vendor catalogs) .

Q. Can this compound serve as a scaffold for kinase inhibitors?

Structural analogs (e.g., 6-chloroindole-2-carboxylic acid derivatives) show activity in kinase assays. To explore this:

  • Synthesize amide or ester derivatives via coupling reagents (e.g., EDC/HOBt).
  • Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-binding assays.
  • Compare SAR with known inhibitors (e.g., substituent effects on IC₅₀) .

Q. How can computational methods predict its pharmacokinetic properties?

Use QSAR models to estimate:

  • LogP : Predicted ~2.17 (similar to 6-methylindole-3-carboxylic acid) .
  • Bioavailability : Assess via SwissADME, focusing on Lipinski’s rules.
  • Metabolic Sites : CYP450 docking simulations can identify vulnerable positions (e.g., ethyl group oxidation) .

Q. What catalytic systems optimize its synthesis for scale-up?

Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic methods (e.g., lipases for ester hydrolysis) may improve yield and reduce waste. For example, palladium-mediated cross-coupling could introduce the ethyl group at position 6 in earlier synthetic steps .

Methodological Notes

  • Contradictions in Toxicity Data : While some indole derivatives are classified as non-carcinogenic, always conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before biological studies .
  • Handling Precautions : Use P95 respirators and nitrile gloves during synthesis, as fine particles may cause respiratory irritation .

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